molecular formula C25H32N4OS B11603245 4-ethyl-1-(pentylsulfanyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

4-ethyl-1-(pentylsulfanyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

Cat. No.: B11603245
M. Wt: 436.6 g/mol
InChI Key: LUFFIMAMIHSABL-UHFFFAOYSA-N
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Description

4-ethyl-1-(pentylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro linkage between a benzo[h][1,2,4]triazolo[4,3-a]quinazoline moiety and a cyclohexane ring, with additional functional groups including an ethyl group and a pentylthio group.

Preparation Methods

The synthesis of 4-ethyl-1-(pentylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzo[h][1,2,4]triazolo[4,3-a]quinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.

    Introduction of the spiro linkage: The spiro linkage is introduced by reacting the triazoloquinazoline core with a cyclohexanone derivative under specific conditions, often involving a catalyst.

    Functional group modifications: The ethyl and pentylthio groups are introduced through alkylation and thiolation reactions, respectively.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-ethyl-1-(pentylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylthio group can be replaced by other nucleophiles such as amines or halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-ethyl-1-(pentylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.

    Industry: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(pentylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the biological activity being studied.

Comparison with Similar Compounds

4-ethyl-1-(pentylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one can be compared with other similar spiro compounds, such as:

    Spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one: Lacks the ethyl and pentylthio groups, which may affect its chemical reactivity and biological activity.

    4-ethyl-1-(methylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one: Contains a methylthio group instead of a pentylthio group, potentially altering its properties.

    4-ethyl-1-(pentylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-ol: The carbonyl group is reduced to an alcohol, which may influence its reactivity and interactions.

The uniqueness of 4-ethyl-1-(pentylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one lies in its specific functional groups and spiro linkage, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H32N4OS

Molecular Weight

436.6 g/mol

IUPAC Name

12-ethyl-16-pentylsulfanylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one

InChI

InChI=1S/C25H32N4OS/c1-3-5-11-16-31-24-27-26-23-28(4-2)22(30)20-21(29(23)24)19-13-8-7-12-18(19)17-25(20)14-9-6-10-15-25/h7-8,12-13H,3-6,9-11,14-17H2,1-2H3

InChI Key

LUFFIMAMIHSABL-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NN=C2N1C3=C(C(=O)N2CC)C4(CCCCC4)CC5=CC=CC=C53

Origin of Product

United States

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